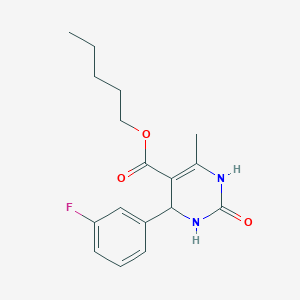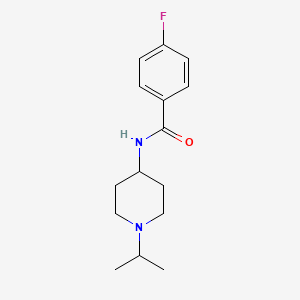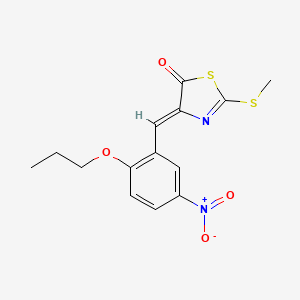
pentyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Pentyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate" is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their significance in medicinal and pharmaceutical applications due to their diverse biological activities.
Synthesis Analysis
General Synthesis Approach : The compound is synthesized using a classic Biginelli reaction under mild conditions. This reaction typically involves the cyclocondensation of an aldehyde (such as a fluoro-substituted benzaldehyde), a β-keto ester (like ethyl acetoacetate), and urea or thiourea. This reaction can be performed without catalysts and in a solvent-free environment (Cleetus et al., 2020).
Microwave Irradiation Method : Some methods utilize microwave irradiation and catalysis by TsOH under solvent-free conditions to improve yield and purity (Chen et al., 2012).
Molecular Structure Analysis
Crystal Structure : The molecular and crystal structure of similar compounds has been determined through single-crystal X-ray diffraction studies. The pyrimidine ring often adopts specific conformations, such as half-chair, and forms dihedral angles with adjacent phenyl groups (Krishnamurthy et al., 2014).
Solvatomorphism : The compound exhibits solvatomorphism, indicating that it can form different crystal structures depending on the solvent used during crystallization (Cleetus et al., 2020).
Chemical Reactions and Properties
- Reactivity : Pyrimidine derivatives are known to participate in various chemical reactions, including cyclization and condensation reactions, to form diverse structures and derivatives (Rao & Reddy, 2006).
Physical Properties Analysis
- Crystal Packing : The crystal packing of the compound is influenced by weak intermolecular interactions like hydrogen bonds (N-H...O=C, C-H...O=C) and π-π stacking, which contribute to the stability of the crystal structure (Cleetus et al., 2020).
Chemical Properties Analysis
Intermolecular Interactions : The compound's chemical properties are characterized by various interactions, including hydrogen bonding and aromatic π-π stacking, which play a significant role in its chemical behavior and stability (Cleetus et al., 2020).
Thermal Properties : Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments can be used to analyze the thermal properties of different forms of this compound (Cleetus et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
pentyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-3-4-5-9-23-16(21)14-11(2)19-17(22)20-15(14)12-7-6-8-13(18)10-12/h6-8,10,15H,3-5,9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUSZLSNQSJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)

![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![methyl 5-(2-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5175359.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-furamide](/img/structure/B5175370.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B5175376.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5175377.png)
![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![3-[(3-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5175421.png)